

Application Notes & Protocols: Isolation of Berberine Tannate from Berberis Species

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Compound of Interest

Compound Name: *Berberine tannate*

Cat. No.: *B14113735*

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Berberine is a quaternary benzyloquinoline alkaloid found in the roots, rhizomes, and stem bark of several plant species, most notably within the *Berberis* genus (e.g., *Berberis aristata*, *Berberis vulgaris*).^{[1][2][3]} It is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and hypoglycemic effects.^{[4][5][6]} **Berberine tannate**, a salt of berberine and tannic acid, is a form used in certain pharmaceutical preparations, valued for its modified solubility and potential for sustained release.

This document provides detailed protocols for the extraction and isolation of berberine from *Berberis* species and its subsequent conversion to **berberine tannate**.^{[7][8]} The process is generally a two-stage procedure:

- **Stage 1: Extraction and Purification of Berberine.** This involves extracting crude berberine from the plant matrix and purifying it, typically by crystallization as a hydrochloride or sulfate salt.^{[9][10]}
- **Stage 2: Synthesis of Berberine Tannate.** This involves a salt metathesis reaction where a purified berberine salt is reacted with tannic acid to precipitate the desired **berberine tannate**.^{[7][11]}

Data Presentation

Quantitative data regarding berberine content in various Berberis species and the efficiency of different extraction techniques are summarized below for comparative analysis.

Table 1: Berberine Content in Various Berberis Species and Plant Parts

Berberis Species	Plant Part	Berberine Content (% w/w)	Reference
Berberis vulgaris	Root Extract	12.19%	[12]
Berberis vulgaris	Root Bark	~5.0%	[13]
Berberis asiatica	Not Specified	4.3%	[14]
Berberis lycium	Not Specified	4.0%	[14]
Berberis aristata	Stem Bark	3.18%	[4]
Berberis aristata	Root (in winter)	1.86%	[4]
Berberis hispanica	Root Bark	1.43%	[15]

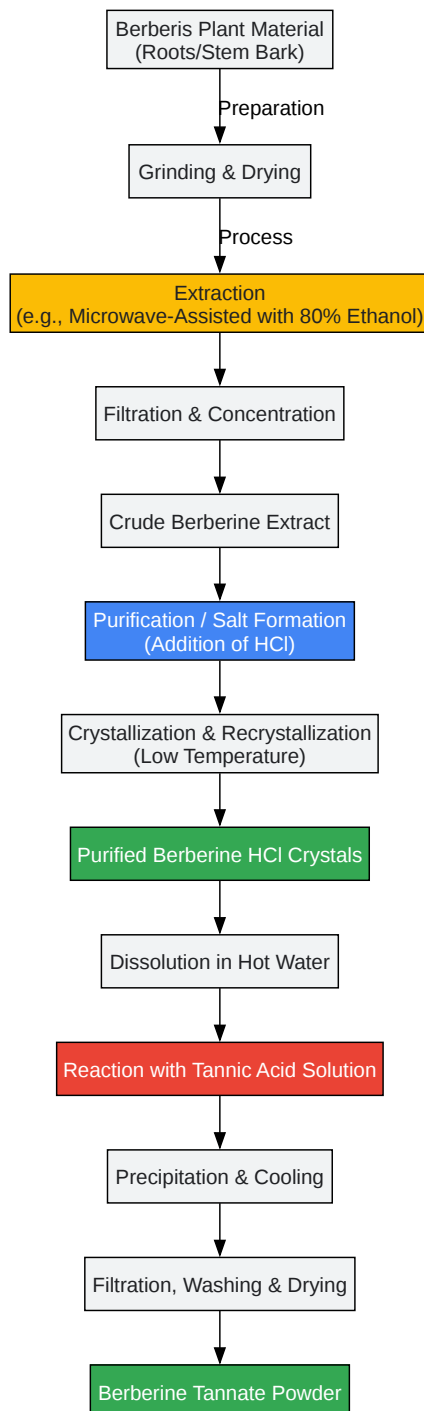
Table 2: Comparison of Berberine Extraction Methods from Phellodendron Bark

Extraction Method	Yield (mg/g)	Time	Relative Efficiency	Reference
Ultrasonic-Assisted (USE)	~100 mg/g	40-60 min	High	[14]
Distillation	~50 mg/g	>2 hours	Medium	[14]
Soxhlet Extraction	~40 mg/g	>2 hours	Low	[14]
Microwave-Assisted (MAE)	~6 mg/g	15 min	High (for C. phellodendri)	[14]

Experimental Workflows & Diagrams

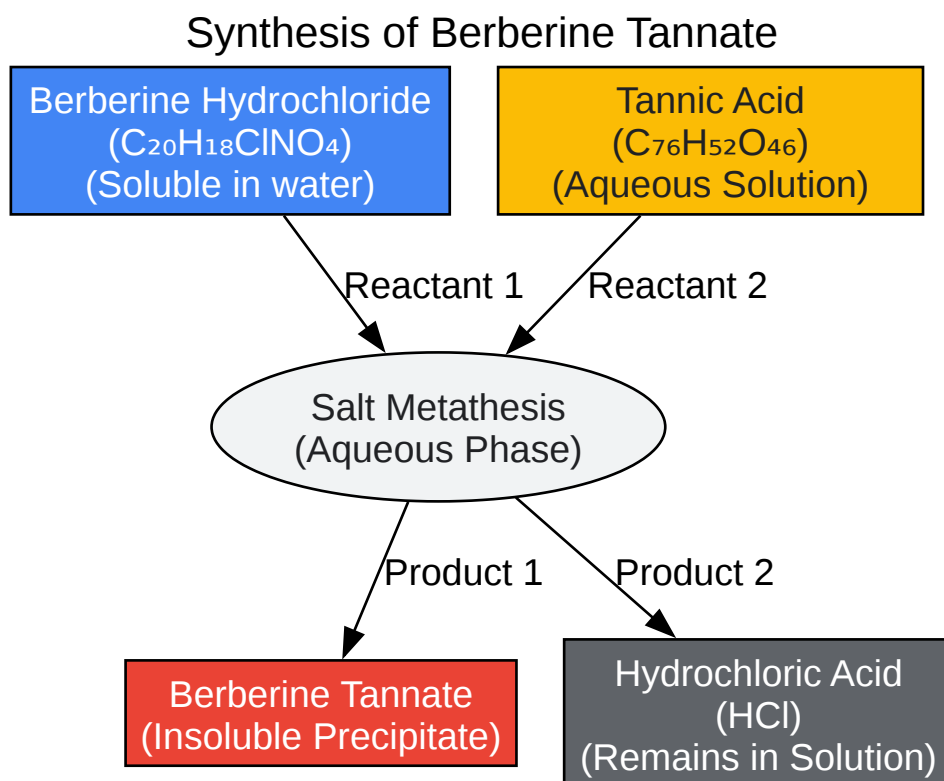
The following diagrams illustrate the overall experimental workflow for isolating **berberine tannate** and the specific chemical conversion step.

Overall Workflow for Berberine Tannate Isolation



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Caption: High-level workflow from raw Berberis material to purified **berberine tannate**.



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Caption: Chemical reaction scheme for the formation of **berberine tannate**.

Experimental Protocols

Protocol 1: Extraction and Purification of Berberine Hydrochloride from *Berberis aristata*

This protocol is adapted from modern microwave-assisted extraction techniques which offer improved efficiency.^[10]

1. Materials and Equipment:

- Dried root or stem bark of *Berberis aristata*
- Grinder/Mill
- Microwave extractor system

- 80% Ethanol (v/v)
- Rotary evaporator
- Hydrochloric acid (HCl), 10% solution
- Beakers, flasks, and filtration apparatus (e.g., Büchner funnel)
- Refrigerator or cold room (5°C)
- Drying oven

2. Methodology:

- Preparation of Plant Material:
 - Thoroughly wash the collected *Berberis aristata* roots or stem bark to remove any soil and debris.
 - Dry the material in a shaded, well-ventilated area until brittle. Heat should be avoided to prevent degradation of berberine.
 - Grind the dried plant material into a coarse powder (e.g., 20-40 mesh).
- Microwave-Assisted Extraction (MAE):
 - Place 100 g of the powdered plant material into the extraction vessel of the microwave system.
 - Add 1000 mL of 80% ethanol as the extraction solvent.
 - Set the microwave parameters (e.g., 500 W power, 60°C temperature) and perform the extraction for 15-20 minutes. Note: Optimal parameters may vary based on equipment.
 - After extraction, allow the mixture to cool.
- Filtration and Concentration:
 - Filter the ethanolic extract through Whatman No. 1 filter paper to separate the plant debris.

- Wash the residue with a small volume of 80% ethanol to ensure complete recovery of the extract.
- Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a viscous, crude berberine extract.
- Purification by Salt Formation (Crystallization):
 - Dissolve the crude berberine extract in a minimal amount of warm deionized water.
 - Slowly add 10% hydrochloric acid (HCl) dropwise to the aqueous solution while stirring. Continue until the pH of the solution is approximately 2.
 - Berberine hydrochloride will begin to crystallize. To maximize yield, cool the solution to 5°C and let it stand for 24 hours.[\[10\]](#)
- Isolation and Recrystallization:
 - Collect the yellow crystals of berberine hydrochloride by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
 - For higher purity, perform a recrystallization step by dissolving the crystals in a minimum volume of hot ethanol and allowing them to slowly cool and recrystallize.
 - Filter the purified crystals and dry them in a vacuum oven at 60°C to a constant weight. The final product is purified berberine hydrochloride.

Protocol 2: Synthesis of Berberine Tannate from Berberine Hydrochloride

This protocol is based on a direct precipitation method described in patent literature.[\[7\]](#)

1. Materials and Equipment:

- Purified berberine hydrochloride (from Protocol 1)

- Tannic acid
- Deionized water
- Activated charcoal (for decolorizing, optional)
- Heating mantle with magnetic stirrer
- Beakers, flasks, and filtration apparatus
- Refrigerator or ice bath
- Drying oven (80°C)

2. Methodology:

- Preparation of Solutions:
 - Berberine Solution: In a 1000 mL beaker, dissolve 10 g of purified berberine hydrochloride in 700 mL of hot deionized water (approx. 80-90°C) with continuous stirring.
 - (Optional Decolorizing Step) If the solution is darkly colored, add 2 g of activated charcoal, stir for 30 minutes at temperature, and filter the hot solution to remove the charcoal. Wash the charcoal with a small amount of hot water and combine the filtrates.
 - Tannic Acid Solution: In a separate 250 mL beaker, dissolve 21 g of tannic acid in 150 mL of warm deionized water. Note: This corresponds to a molar ratio of approximately 2:1 tannic acid to berberine, ensuring complete precipitation.
- Reaction and Precipitation:
 - While stirring the hot berberine solution, slowly pour in the tannic acid solution.
 - A yellow-brown precipitate of **berberine tannate** will form immediately.
 - Continue stirring the mixture for 15-20 minutes to ensure the reaction is complete.
- Isolation and Purification:

- Cool the mixture to below 10°C using an ice bath or by placing it in a refrigerator. Let it stand for at least 4 hours to maximize the precipitation of **berberine tannate**.^[7]
- Collect the precipitate by vacuum filtration.
- Wash the filter cake thoroughly with cold deionized water. To confirm the removal of excess tannic acid, the filtrate can be tested with a few drops of ferric chloride solution; washing is complete when the filtrate no longer produces a blue-black color.^[11]
- Drying:
 - Carefully transfer the washed **berberine tannate** to a drying dish.
 - Dry the product in an oven at a temperature below 80°C until a constant weight is achieved.^[7]
 - The final product is a yellow to light yellow-brown powder of **berberine tannate**. The reported yield for a similar process is approximately 86%.^[7]

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